
Suberic acid monomethyl ester
Overview
Description
It serves as a critical intermediate in organic synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors such as suberoylanilide hydroxamic acid (SAHA) and its analogs . The compound is synthesized via carbodiimide-based coupling reactions, often involving 4-benzyloxyaniline or other amines, followed by ester hydrolysis or hydroxylamine treatment to yield hydroxamic acids . Its applications span medicinal chemistry, where it contributes to antiproliferative and proapoptotic activities in cancer cells (e.g., K562 cells) , and antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Suberic acid monomethyl ester is commonly synthesized through the esterification of suberic acid with methanol. The reaction typically occurs under acidic conditions using an acid catalyst such as sulfuric acid or a methylating agent like methylsulfuric acid . The general reaction is as follows:
HOOC-(CH2)6-COOH+CH3OH→HOOC-(CH2)6-COOCH3+H2O
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Suberic acid monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to suberic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Suberic acid and methanol.
Reduction: Suberic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Applications Overview
The applications of suberic acid monomethyl ester can be categorized into three primary sectors:
- Pharmaceutical Industry
- Cosmetic and Personal Care
- Industrial Applications
Pharmaceutical Industry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It acts as a building block for drug molecules, facilitating the development of innovative medications. Notably, it has been investigated for its potential as an inhibitor of histone deacetylase (HDAC), which plays a role in tumor formation and cancer therapy .
Case Study: Antifungal Activity
A study examined the antifungal properties of this compound against eleven different fungi and three Phytophthora strains relevant to agriculture. The compound demonstrated moderate antifungal activity, particularly against Phytophthora infestans, suggesting its potential use as an environmentally friendly antifungal agent .
Cosmetic and Personal Care
In the cosmetic industry, this compound is valued for its ability to enhance the texture, stability, and performance of creams and lotions. Its solubility properties make it an effective ingredient in formulations aimed at improving skin feel and product efficacy .
Application Examples :
- Emulsifiers in creams
- Stabilizers in lotions
- Performance enhancers in hair care products
Industrial Applications
The compound is utilized in various industrial processes due to its compatibility with different solvents and materials. It is employed in:
- Coatings : Enhancing durability and performance.
- Dyes : Acting as a solvent or carrier.
- Adhesives : Improving adhesion properties.
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Properties |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | HDAC inhibitor, antifungal activity |
Cosmetic & Personal Care | Emulsifiers, stabilizers | Enhances texture and stability |
Industrial | Coatings, dyes, adhesives | Excellent solubility |
Mechanism of Action
The mechanism by which suberic acid monomethyl ester exerts its effects is primarily through its interaction with metabolic pathways. For instance, it has been shown to influence liver lactate metabolism by affecting the activity of enzymes involved in gluconeogenesis and pyruvate dehydrogenase flux . This interaction can lead to changes in energy production and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aliphatic Dicarboxylic Acid Monomethyl Esters
Adipic Acid Monomethyl Esters (C6)
- Structure : CH₃OOC-(CH₂)₄-COOH.
- Synthesis : Used in coupling reactions with amines (e.g., artemisinin-derived dimers) but requires hydrolysis steps for activation. Yields range from 74–80% over two steps .
- Applications : Less effective than suberic acid derivatives in HDAC inhibitor synthesis. For example, benzothiazole-based HDAC inhibitors derived from adipic acid show lower activity compared to suberic acid analogs .
- Challenges : Reactivity issues during amide coupling; direct methods often fail, necessitating acyl chloride intermediates .
Azelaic Acid Monomethyl Ester (C9)
- Structure : CH₃OOC-(CH₂)₇-COOH (CAS 2104-19-0) .
- Synthesis: Used in place of suberic acid monomethyl ester for HDAC probes with extended alkyl chains (e.g., C7-cSAHA). Thermodynamic studies reveal altered binding kinetics to HDAC8 due to increased chain length .
- Biological Activity : Supports bacterial growth in biotin biosynthesis pathways, unlike shorter-chain esters (C4, C6, C8) .
Shorter-Chain Esters (C4, C5)
- Examples: Glutaric, succinic acid monomethyl esters.
- Applications: Limited utility in HDAC inhibitor design due to insufficient chain length for effective zinc chelation in HDAC active sites .
Structural and Functional Differences
Aromatic and Cyclic Monomethyl Esters
Terephthalic Acid Monomethyl Ester
- Structure : CH₃OOC-C₆H₄-COOH (aromatic).
- Applications : Primarily industrial (e.g., polymer production). Market reports highlight its use in downstream industries, contrasting with the biomedical focus of aliphatic esters .
Chelidonic Acid Monomethyl Ester
- Structure : Cyclic keto-ester with a –COOH group.
- Crystallography : Forms hydrogen-bonded dimers similar to suberic acid derivatives but lacks typical carboxylic acid dimerization due to steric effects .
Key Research Findings
Chain Length vs. HDAC Binding : Increasing the alkyl chain from C6 (adipic) to C8 (suberic) enhances HDAC8 inhibition due to improved hydrophobic interactions .
Synthetic Flexibility: this compound is more versatile than azelaic or adipic analogs in generating hydroxamate derivatives, critical for HDAC inhibitor efficacy .
Antimicrobial Potency : Esters with aromatic or halogenated groups (e.g., compound 1 in ) show superior antimicrobial activity compared to purely aliphatic esters .
Biological Activity
Suberic acid monomethyl ester, also known as monomethyl suberate, is an ester derived from suberic acid. It has gained attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the current understanding of its biological activity, focusing on its antifungal properties, antibacterial effects, and molecular interactions.
Antifungal Activity
Research has shown that this compound exhibits moderate antifungal activity against various fungi. A study conducted by Antypenko et al. (2018) evaluated its effectiveness through growth inhibition assays involving 11 different fungal species and three strains of Phytophthora relevant to agriculture.
Key Findings:
- Concentration Range : The compound demonstrated antifungal effects at concentrations between 100–300 µg/mL.
- Comparison with Standards : When compared to hymexazol, a standard antifungal agent, this compound displayed similar but slightly lower efficacy.
- Molecular Docking Studies : In silico molecular docking suggested that monomethyl suberate interacts with several fungal enzymes, indicating potential mechanisms of action. The highest affinity was observed with N-myristoyltransferase (NMT), suggesting a possible target for its antifungal effects (affinity score of -6.0 kcal/mol) .
Fungal Target | Affinity Score (kcal/mol) |
---|---|
N-myristoyltransferase (NMT) | -6.0 |
Topoisomerase II | -5.5 |
Sterol 14α-demethylase (CYP51) | -5.3 |
UDP-N-acetyl-muramoyl-L-alanine: D-glutamate ligase (MurD) | -5.1 |
Secreted aspartic proteinase (SAP2) | -4.8 |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. A recent study highlighted its binding affinity to pathogenic proteins associated with Staphylococcus aureus and Escherichia coli, two major pathogens in bovine mastitis.
Key Findings:
- Binding Affinity : The compound showed significant binding affinities ranging from -5.0 to -5.9 kcal/mol against various bacterial proteins, including outer membrane protein A and Topoisomerase IV.
- Resistance Insights : The study indicated a concerning trend of increasing antimicrobial resistance in E. coli and S. aureus, emphasizing the need for novel antibacterial agents like this compound .
Bacterial Protein | Binding Affinity (kcal/mol) |
---|---|
Outer Membrane Protein A (E. coli) | -5.9 |
Topoisomerase IV (E. coli) | -5.0 |
Toxic Shock Syndrome Toxin-1 (S. aureus) | -5.1 |
Enterotoxin B (S. aureus) | -5.8 |
The mechanisms by which this compound exerts its biological activity are still under investigation. Molecular docking studies suggest that it may inhibit key enzymes involved in fungal cell wall synthesis and bacterial DNA replication.
Potential Targets:
- Fungal Enzymes : Inhibition of N-myristoyltransferase and other enzymes critical for fungal growth.
- Bacterial Proteins : Interaction with proteins involved in virulence and antibiotic resistance mechanisms.
Q & A
Basic Research Questions
Q. 1.1. What are the standard synthetic routes for preparing suberic acid monomethyl ester, and how can purity be optimized?
this compound is typically synthesized via esterification of suberic acid (octanedioic acid) using methanol under acidic catalysis. A detailed protocol involves reacting suberic acid with thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by treatment with methanol to yield the monomethyl ester . For purity optimization, chromatographic techniques (e.g., silica gel column chromatography) and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are recommended. Characterization via H NMR and IR spectroscopy is critical to confirm ester formation and assess purity, as demonstrated by peaks at δ 3.63 ppm (COOCH₃) and ν 1738 cm⁻¹ (ester C=O stretch) .
Q. 1.2. How should researchers characterize the structural identity of this compound to ensure reproducibility?
Key characterization steps include:
- Spectroscopic Analysis : H NMR to verify methyl ester protons (singlet at δ 3.63 ppm) and alkyl chain integration .
- Chromatographic Methods : HPLC or GC-MS to confirm homogeneity and absence of diethyl ester or unreacted acid byproducts .
- Elemental Analysis : To validate empirical formula consistency, particularly for novel derivatives .
Documentation of solvent ratios, reaction times, and purification steps is essential for reproducibility .
Advanced Research Questions
Q. 2.1. What role does this compound play in protein crosslinking, and how can experimental design address site-specific modifications?
Suberic acid derivatives, including esters, are used as bifunctional crosslinkers targeting lysine residues in proteins. For example, sulfosuccinimidyl esters of suberic acid selectively crosslink hemoglobin α- and β-chains via amine-reactive groups, stabilizing the protein’s quaternary structure . To achieve site specificity:
- pH Control : Reactions at pH 7–8 favor lysine ε-amine reactivity.
- Competitive Inhibition : Pre-incubation with non-target amines (e.g., glycine) reduces off-target binding .
- Mass Spectrometry Validation : Post-reaction LC-MS/MS analysis identifies crosslinked peptides, confirming modification sites .
Q. 2.2. How can contradictory data in crosslinking efficiency be resolved when using suberic acid esters?
Discrepancies in crosslinking yields often arise from:
- Reagent Hydrolysis : Esters hydrolyze in aqueous buffers; use fresh DMSO stocks and minimize reaction time .
- Protein Conformation : Structural flexibility affects accessibility. Circular dichroism (CD) or molecular dynamics simulations can predict reactive regions .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess variability significance .
Q. 2.3. What methodologies are suitable for studying this compound’s metabolic interactions in disease models?
- Isotopic Labeling : C-labeled ester tracks metabolic incorporation into lipid bilayers or enzyme substrates .
- Metabolomic Profiling : LC-HRMS identifies downstream metabolites in cell lysates, with pathway analysis tools (e.g., MetaboAnalyst) linking to diseases like cancer or metabolic disorders .
- Knockout Models : CRISPR-Cas9 editing of candidate enzymes (e.g., esterases) validates metabolic pathways .
Q. Methodological Challenges and Solutions
Q. 3.1. How can researchers address low yields in esterification reactions involving suberic acid?
- Catalyst Optimization : Use H₂SO₄ or Amberlyst-15 instead of HCl for higher efficiency .
- Dean-Stark Traps : Azeotropic removal of water shifts equilibrium toward ester formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
Q. 3.2. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- EC₅₀ Calculation : Bootstrap resampling (1,000 iterations) provides robust confidence intervals .
- Outlier Detection : Grubbs’ test removes anomalous data points affecting curve fitting .
Q. Literature Gaps and Future Directions
Q. 4.1. What unresolved questions exist regarding this compound’s role in lipid metabolism?
Current gaps include:
- Enzyme Specificity : Which lipases or esterases preferentially hydrolyze the ester in vivo?
- Membrane Dynamics : How does the ester modulate lipid raft formation in cancer cells?
Proposed studies: Kinetic assays with recombinant enzymes and fluorescence anisotropy measurements .
Q. 4.2. How can contradictory findings about its crosslinking efficiency in different protein systems be reconciled?
Hypothesize that steric hindrance or electrostatic interactions vary by protein charge density. Test via:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics under varying ionic strengths .
- Molecular Docking : Predict interaction sites using AutoDock Vina .
Properties
IUPAC Name |
8-methoxy-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPXZDUVJGGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339174 | |
Record name | Suberic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3946-32-5 | |
Record name | 1-Methyl octanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suberic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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